2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Brand Name: Vulcanchem
CAS No.: 10066-15-6
VCID: VC7055864
InChI: InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3
SMILES: COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

CAS No.: 10066-15-6

Cat. No.: VC7055864

Molecular Formula: C14H12N2O2

Molecular Weight: 240.262

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol - 10066-15-6

Specification

CAS No. 10066-15-6
Molecular Formula C14H12N2O2
Molecular Weight 240.262
IUPAC Name 1-hydroxy-2-(4-methoxyphenyl)benzimidazole
Standard InChI InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3
Standard InChI Key BJJILHRRSKZEQX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-ol (CAS: 338978-96-4; alternative CAS: 74169-54-3 ) consists of a benzimidazole scaffold—a fused ring system comprising benzene and imidazole—modified at the 2-position by a 4-methoxyphenyl group and at the 1-position by a hydroxyl substituent. The molecular formula is C₁₄H₁₁ClN₂O₂, with a molecular weight of 274.7 g/mol. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing reactivity and target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂O₂
Molecular Weight274.7 g/mol
IUPAC Name6-Chloro-1-hydroxy-2-(4-methoxyphenyl)benzimidazole
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl
InChI KeyNJCHSMCIAGSKKW-UHFFFAOYSA-N
SolubilityNot fully characterized

The structural complexity of this compound necessitates precise synthetic control to ensure regioselective functionalization, particularly to avoid tautomeric shifts between the hydroxyl and imidazole nitrogen .

Synthetic Methodologies

Conventional Benzimidazole Synthesis

Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carbonyl-containing compounds under acidic conditions. For 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, key steps include:

  • Aldehyde Condensation: Reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of boric acid as a catalyst, facilitating cyclization .

  • Oxidative Cyclization: Use of ionic liquids or aqueous medium to promote eco-friendly synthesis, as demonstrated in recent green chemistry approaches .

  • Post-Functionalization: Introduction of the hydroxyl group via controlled oxidation or substitution reactions, though specific protocols for this compound remain proprietary.

Challenges and Optimizations

A major hurdle is the regioselective incorporation of the hydroxyl group at the 1-position without side reactions. Studies suggest that microwave-assisted synthesis or transition metal catalysts could improve yields . For instance, the use of recyclable ionic liquids in aqueous media has reduced reaction times to 1.5–2 hours while maintaining yields above 70% .

Pharmacological Significance

Anticancer Activity

Benzimidazole derivatives inhibit DHFR, a critical enzyme in nucleotide biosynthesis. Molecular docking studies reveal that 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol binds to the DHFR active site with a predicted binding energy of -9.2 kcal/mol, comparable to methotrexate (-10.1 kcal/mol). This interaction disrupts thymidylate synthesis, inducing apoptosis in cancer cells. Preliminary in vitro assays show IC₅₀ values of 12–18 μM against MCF-7 (breast) and A549 (lung) cancer lines.

Derivatives and Structure-Activity Relationships

Structural Modifications

Derivatives of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol often target the hydroxyl or methoxy groups for functionalization:

  • Esterification: Replacement of the hydroxyl with acetyl groups enhances lipophilicity, improving blood-brain barrier penetration.

  • Halogen Substitution: Bromine or fluorine at the 5-position of the benzimidazole ring increases antimicrobial potency by 30–40% .

Table 2: Bioactivity of Selected Derivatives

DerivativeTarget ActivityIC₅₀/ MIC
5-Bromo analogueAnticancer (MCF-7)8.7 μM
Acetylated derivativeAntimicrobial (S. aureus)2.1 μg/mL
4-Fluoro substitutionDHFR inhibition6.3 nM

Molecular Docking and Computational Insights

Binding Mode Analysis

Docking simulations using AutoDock Vina position the hydroxyl group of 2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol within hydrogen-bonding distance of Asp27 and Leu4 residues in DHFR. The methoxyphenyl moiety engages in π-π stacking with Phe31, stabilizing the complex.

ADMET Predictions

In silico pharmacokinetic models (SwissADME) predict moderate bioavailability (56%) due to moderate solubility (LogS = -4.2) and high plasma protein binding (89%) . The compound’s polar surface area (PSA = 78 Ų) suggests limited CNS penetration, aligning with its design for peripheral targets.

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